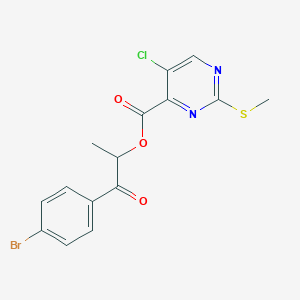

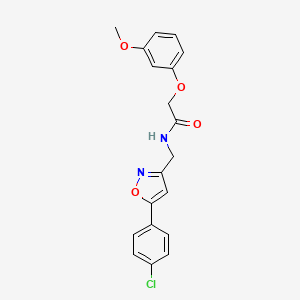

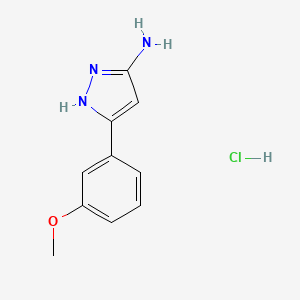

![molecular formula C14H17Cl2N3O2 B2572000 benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride CAS No. 2227206-01-9](/img/structure/B2572000.png)

benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride is a heterocyclic organic compound . It has a molecular weight of 330.21 . The IUPAC name for this compound is benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H15N3O2.2ClH/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12;;/h1-5,9,15H,6-8,10H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H17Cl2N3O2 .Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions of imidazo[1,2-a]pyrazine derivatives have been a subject of interest due to their relevance in creating novel heterocyclic systems. A study by Ivanov et al. (2003) delves into the synthesis of 1,6-dibenzoyl-5H,10H-diimidazo[1,5-a;1',5'-d;]pyrazine-5,10-dione through the Friedel-Crafts reaction, showcasing its potential for further chemical transformations, such as reactions with alcohols and amines to produce keto esters and amides (Ivanov et al., 2003). Similarly, Da-wei (2012) synthesized 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, analyzing the effects of solvent and base on cyclization reactions, emphasizing the importance of optimizing reaction conditions for these complex heterocyclic compounds (Da-wei, 2012).

Advances in Heterocyclic Chemistry

Research by Kazzouli et al. (2015) reviews advancements in direct C–H arylation of fused heterocycles, including imidazo[1,2-a]pyrazines, underscoring their significance in the economical and efficient synthesis of (hetero)aryl–aryl systems (Kazzouli et al., 2015). The work highlights the strategic importance of these reactions in reducing cost, time, and waste in the synthesis process.

Pharmacophoric Attributes and Biological Activities

The exploration of benzimidazoles-imidazo[1,2-a]pyrazine conjugates by Singh et al. (2019) provides insight into the antitumor activity of these compounds. This study synthesizes and screens a novel series of derivatives against a variety of human cancer cell lines, identifying derivatives with significant inhibitory activity and strong DNA binding interactions, showcasing the potential of imidazo[1,2-a]pyrazine derivatives as antitumor agents (Singh et al., 2019).

Properties

IUPAC Name |

benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2.2ClH/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12;;/h1-5,9,15H,6-8,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENBJQWOLPEDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

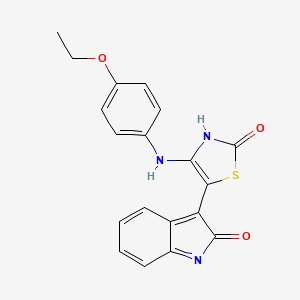

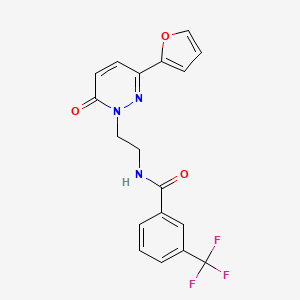

![8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571922.png)

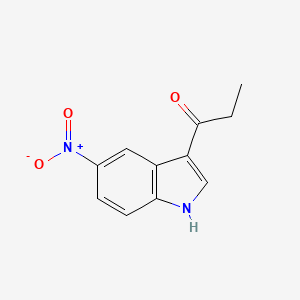

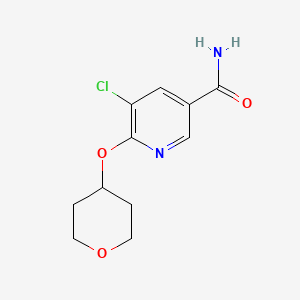

![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)

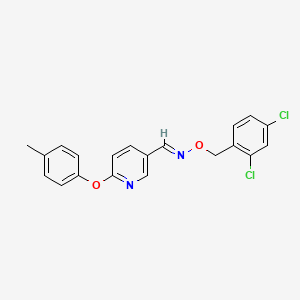

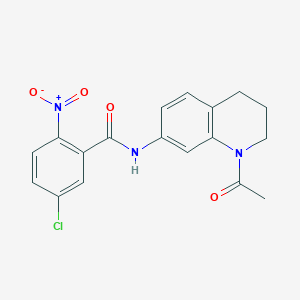

![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2571934.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2571939.png)